4-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-methyl-4-oxo-2-butenoic acid
Overview
Description
4-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-methyl-4-oxo-2-butenoic acid is a useful research compound. Its molecular formula is C13H16N2O5S and its molecular weight is 312.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.07799279 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Research by Ilyasov et al. (2020) delves into the antioxidant capacity of compounds, focusing on the ABTS/PP decolorization assay. This study highlights the complex reaction pathways involved in the antioxidant capacity of phenolic compounds, suggesting potential applications of related chemical structures in evaluating and enhancing antioxidant properties in various contexts (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Pharmacological Effects of Phenolic Acids
Naveed et al. (2018) review the pharmacological effects of Chlorogenic Acid (CGA), a phenolic acid with antioxidant, anti-inflammatory, and neuroprotective roles, among others. This study underscores the biological and therapeutic potentials of phenolic compounds, including their role in lipid and glucose metabolism regulation, which could inform the development of treatments for various metabolic disorders (Naveed, Hejazi, Abbas, Kamboh, Khan, Shumzaid, Ahmad, Babazadeh, Xia, Modarresi-Ghazani, Li, & Zhou, 2018).
Biological Activities of p-Coumaric Acid and Its Conjugates
Pei et al. (2016) provide an extensive review of p-Coumaric acid and its conjugates, exploring their occurrence, bioavailability, and a wide range of biological activities, including antioxidant and anti-cancer properties. This research highlights the significance of understanding the multifaceted roles of phenolic compounds in developing dietary supplements and pharmaceuticals (Pei, Ou, Huang, & Ou, 2016).
Environmental and Health Impacts of Chemical Compounds
Studies on the environmental and health impacts of various chemical compounds, including those related to the aminosulfonyl group, are crucial for assessing their safety, potential risks, and regulatory considerations. For instance, research on the occurrence, fate, and behavior of parabens in aquatic environments by Haman et al. (2015) and the genotoxicity and carcinogenicity data compilation on aromatic aminosulphonic acids by Jung, Steinle, & Anliker (1992) contribute to a broader understanding of the environmental and health implications of chemical substances (Haman, Dauchy, Rosin, & Munoz, 2015); (Jung, Steinle, & Anliker, 1992).
Properties
IUPAC Name |
(E)-2-methyl-4-oxo-4-[2-(4-sulfamoylphenyl)ethylamino]but-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-9(13(17)18)8-12(16)15-7-6-10-2-4-11(5-3-10)21(14,19)20/h2-5,8H,6-7H2,1H3,(H,15,16)(H,17,18)(H2,14,19,20)/b9-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETODDKGLWJDAX-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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